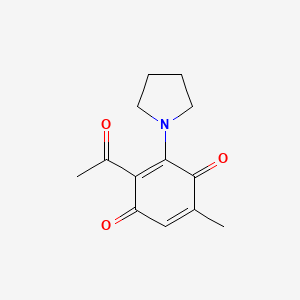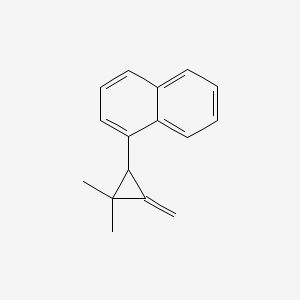
1-(2,2-Dimethyl-3-methylidenecyclopropyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethyl-3-methylidenecyclopropyl)naphthalene is an organic compound that features a naphthalene ring system substituted with a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethyl-3-methylidenecyclopropyl)naphthalene typically involves the cyclopropanation of a naphthalene derivative. One common method is the reaction of 2,2-dimethyl-3-methylidenecyclopropane with a naphthalene derivative under specific conditions that promote the formation of the desired product. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the reaction. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Dimethyl-3-methylidenecyclopropyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropyl group to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups to the molecule.
Aplicaciones Científicas De Investigación
1-(2,2-Dimethyl-3-methylidenecyclopropyl)naphthalene has several scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Research may explore its interactions with biological molecules and potential as a bioactive compound.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications.
Industry: The compound’s unique properties may be leveraged in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which 1-(2,2-Dimethyl-3-methylidenecyclopropyl)naphthalene exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. The naphthalene ring system can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethylnaphthalene
- 1,3-Dimethylnaphthalene
- Cyclopropyl-substituted naphthalenes
Uniqueness
1-(2,2-Dimethyl-3-methylidenecyclopropyl)naphthalene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Propiedades
Número CAS |
65354-62-3 |
|---|---|
Fórmula molecular |
C16H16 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1-(2,2-dimethyl-3-methylidenecyclopropyl)naphthalene |
InChI |
InChI=1S/C16H16/c1-11-15(16(11,2)3)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,1H2,2-3H3 |
Clave InChI |
FQWONYXABBEIFS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1=C)C2=CC=CC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


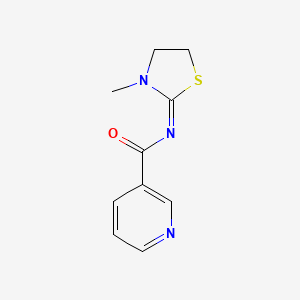

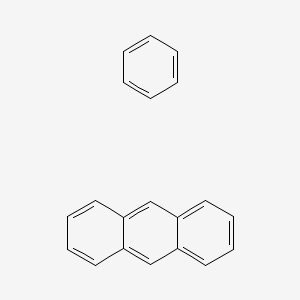
![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
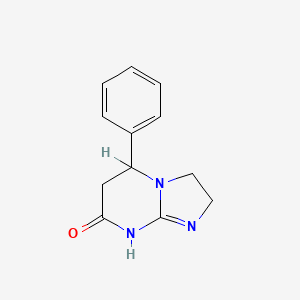
![N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide](/img/structure/B14493598.png)

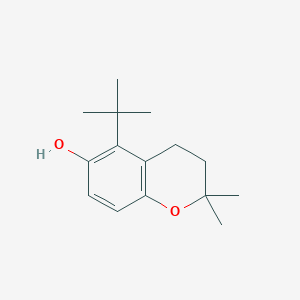
![3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane](/img/structure/B14493614.png)
![{1-[(Hydrazinylmethylidene)amino]propyl}phosphonic acid](/img/structure/B14493635.png)
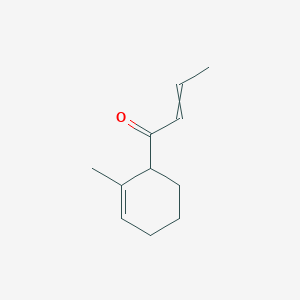
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)

